(3-Fluoro-2-methoxypyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2. It has a molecular weight of 157.14 . The compound is also known by other names such as 3-fluoro-2-methoxyisonicotinaldehyde, 3-Fluoro-2-methoxy-4-pyridinemethanol, and 4-Pyridinemethanol, 3-fluoro-2-methoxy- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 250.5±35.0 °C .Scientific Research Applications
Synthesis of Complex Organic Compounds :
- (3-Fluoro-2-methoxypyridin-4-yl)methanol plays a role in the synthesis of hydroindolenones and hydroquinolenones, achieved through the oxidation of phenols and subsequent intramolecular conjugate addition. This process highlights its utility in complex organic syntheses (Karam et al., 1999).
Reactivity with Other Chemical Agents :
- The compound reacts with caesium fluoroxysulphate in various solvents, forming different products like 2-fluoropyridine and 2-pyridyl fluorosulphonate. These reactions demonstrate its reactivity and potential for creating diverse chemical derivatives (Stavber & Zupan, 1990).
Structural Characterization and Hydrogen Bonding Patterns :
- The compound is involved in the formation of N,4-diheteroaryl 2-aminothiazoles, where its variations show different protonation sites and hydrogen bonding patterns. These features are crucial for understanding molecular interactions and stability (Böck et al., 2021).
Formation of Nucleosides Related to Antiviral Agents :
- It is used in the synthesis of pyridine nucleosides related to antiviral agents like 5-fluorouracil, demonstrating its potential in drug synthesis and medicinal chemistry (Nesnow & Heidelberger, 1973).
Coordination Chemistry and Complex Formation :
- The compound is instrumental in forming complexes with elements like ruthenium, indicating its role in coordination chemistry and potential applications in catalysis and materials science (Schäffler et al., 2006).
Fluorofunctionalization of Organic Compounds :
- It is used in the direct regiospecific fluorofunctionalization of ketones, showcasing its importance in introducing fluorine atoms into organic molecules, a key process in pharmaceutical and agrochemical industries (Stavber et al., 2002).
Chemical Transformation and Functionalization :
- Involvement in the deprotometalation of substituted pyridines highlights its role in chemical transformations, leading to various functionalized pyridines with potential applications in organic synthesis and drug development (Hedidi et al., 2016).
properties
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGZHIUJCXEYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.